4,5-dichlorobenzene-1,3-dicarbonitrile
Description
4,5-Dichlorobenzene-1,3-dicarbonitrile is a benzene derivative featuring two chlorine substituents at positions 4 and 5, and two cyano groups at positions 1 and 2. This compound is part of a broader class of aromatic dicarbonitriles, which are valued for their electronic properties, reactivity in substitution reactions, and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4,5-dichlorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPJLJHTMFDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-dichlorobenzene-1,3-dicarbonitrile typically involves the ammoxidation of dichlorotoluenes. This process is carried out at high temperatures, often exceeding 400°C. The industrial production of this compound involves the selective ammoxidation of dichlorotoluenes, which results in the formation of the desired dicarbonitrile product .
Chemical Reactions Analysis
4,5-Dichlorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo base-catalyzed nucleophilic aromatic substitution reactions with nucleophiles such as O-, S-, and acidic -CH containing compounds.
Oxidation and Reduction:
Common reagents used in these reactions include strong bases and nucleophiles. The major products formed from these reactions are phthalonitrile derivatives, which have significant applications in various fields .
Scientific Research Applications
4,5-Dichlorobenzene-1,3-dicarbonitrile has several scientific research applications:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4,5-dichlorobenzene-1,3-dicarbonitrile primarily involves its reactivity towards nucleophiles. The presence of electron-withdrawing chlorine and nitrile groups on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can then participate in further chemical reactions, contributing to the compound’s utility in synthesis processes .
Comparison with Similar Compounds
Pyrazine-2,3-dicarbonitriles
Pyrazine-2,3-dicarbonitriles, such as 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (–3), share a similar dicarbonitrile backbone but differ in their heterocyclic core. Key differences include:
- Electrochemical Behavior: Cyclic voltammetry studies show that pyrazine-2,3-dicarbonitriles undergo oxidation processes influenced by substituents. SCE, while amine-substituted analogs (e.g., phenothiazine derivatives) show reversible oxidation at lower potentials (e.g., 0.60 V vs. SCE) .
- Reactivity: Chlorine substituents in pyrazine derivatives facilitate nucleophilic substitution reactions, as seen in the synthesis of secondary amines via microwave-assisted aminodehalogenation (yields: 17–62%) .
Benzene-1,3-dicarbonitrile Derivatives
- 2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile (): Substitution of the amino group with electron-donating groups (e.g., 4-thiomethylphenyl) enhances spectroscopic properties, such as extinction coefficients, making it suitable for photoinitiating systems .
- 4,5-Dihydroxy-2-[(4-methylphenyl)methyl]benzene-1,3-dicarbonitrile (): This derivative, developed as a pharmaceutical intermediate (neluxicapone), demonstrates how hydroxyl and alkyl substituents increase hydrophilicity and biological activity compared to the dichloro analog .
Quinoxaline-2,3-dicarbonitriles
Compounds like 7-nitro-1,4-dithiinoquinoxaline-2,3-dicarbonitrile () feature fused aromatic systems with sulfur atoms, which confer antimicrobial activity but reduce solubility compared to simpler benzene derivatives .
Physical and Chemical Properties
- Melting Points: Variations in crystallization modes can lead to discrepancies. For example, 5-(benzylamino)-6-methylpyrazine-2,3-dicarbonitrile melts at 128.7–130.7°C (synthesized) vs. 118–119°C (literature) .
- Solubility: Dichloro derivatives (e.g., 4,5-dichlorobenzene-1,3-dicarbonitrile) are less polar than hydroxyl- or amino-substituted analogs, impacting their application in aqueous systems .
- Oxidation Stability: Chlorine substituents increase oxidative stability, as seen in pyrazine derivatives without donor amines, which resist oxidation up to 2.8 V vs. SCE .
Biological Activity
4,5-Dichlorobenzene-1,3-dicarbonitrile is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action.
This compound is characterized by its benzene ring substituted with two chlorine atoms and two cyano groups. Its molecular formula is CClN, and it exhibits properties typical of aromatic nitriles, including lipophilicity and potential for biological interaction.
Synthesis
The synthesis of this compound typically involves the chlorination of benzene derivatives followed by nitration. Various synthetic methods have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) |
|---|---|---|
| E. coli | 32 | Ciprofloxacin (16) |
| S. aureus | 16 | Vancomycin (8) |
| P. aeruginosa | 64 | Gentamicin (32) |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. A notable study reported IC values indicating effective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 22 |
The mechanism of action for the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress triggers apoptotic pathways, contributing to its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in both planktonic and biofilm states.
Case Study 2: Cancer Cell Line Analysis
A comprehensive study evaluated the effects of the compound on various cancer cell lines. The research highlighted that treatment with this compound resulted in a dose-dependent decrease in viability and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
